molecular formula C22H23FN2O2S B2402044 2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide CAS No. 862825-71-6

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide

Cat. No. B2402044
M. Wt: 398.5
InChI Key: OOJIPDAQCHJONY-UHFFFAOYSA-N
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Description

The compound “2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide” is a complex organic molecule. It contains an indole nucleus, which is a common structure found in many bioactive compounds . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

While specific synthesis information for this compound was not found, a similar compound, benzimidazole bridged benzophenone substituted indole scaffolds, was synthesized by benzoylation of substituted phenols under low temperature . This was followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. It contains an indole nucleus, which is aromatic in nature and readily undergoes electrophilic substitution due to excessive π-electrons delocalization .

Scientific Research Applications

Fluorinated Compounds in Drug Development

Fluorinated compounds, similar to the one inquired, are extensively researched for their potential in drug development due to their ability to enhance the biological activity, metabolic stability, and bioavailability of pharmaceuticals. For example, studies on fluorine-containing compounds like 2-fluoroalkyl carboxylates and 1-fluoroalkyl benzenes highlight the efficiency of alkali metal fluorides as fluorinating agents in synthesizing these compounds with potential therapeutic applications (E. Fritz-Langhals, 1994).

Antimicrobial and Antiviral Applications

Compounds featuring fluorophenyl groups and similar structural motifs are investigated for their antimicrobial and antiviral properties. For instance, certain derivatives have been synthesized and evaluated as potential antimicrobial agents, with some showing promising activity against bacterial and fungal strains. This includes research into thiazolidin-4-one derivatives and their antimicrobial efficacy (B. A. Baviskar, S. S. Khadabadi, S. Deore, 2013).

Molecular Structure and Spectroscopy Studies

The molecular structure and spectroscopic analysis of fluorophenyl acetamide derivatives are critical for understanding their chemical behavior and potential applications. Quantum chemical insights, including natural bond orbital (NBO) analysis and spectroscopic (FT–IR, FT–Raman) studies, offer valuable information on the interactions and stability of these compounds, which could be relevant for their application in drug design and other scientific research areas (S. Mary, M. U. M. Siddique, S. Pradhan, Venkatesan Jayaprakash, C. James, 2020).

Synthesis and Evaluation in Therapeutic Applications

The synthesis and evaluation of fluorophenyl acetamide derivatives for therapeutic applications, such as anti-epileptic drugs, highlight the potential of these compounds in addressing various health conditions. Identifying compounds with broad-spectrum anti-epileptic properties, for example, demonstrates the ongoing research into optimizing the ADME profile for better therapeutic outcomes (Tomoyuki Tanaka, Nana Yajima, T. Kiyoshi, Y. Miura, Y. Inoue, Takuya Nishimaki, S. Iwama, 2019).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2S/c23-17-9-7-16(8-10-17)13-25-14-21(19-5-1-2-6-20(19)25)28-15-22(26)24-12-18-4-3-11-27-18/h1-2,5-10,14,18H,3-4,11-13,15H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJIPDAQCHJONY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide

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